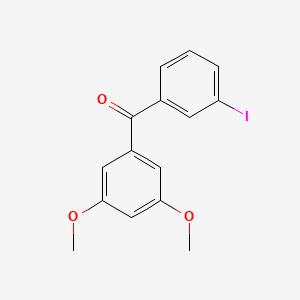

3,5-Dimethoxy-3'-iodobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFFCCRQFVNJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241085 | |

| Record name | Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-16-3 | |

| Record name | Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-3'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-3'-iodobenzophenone is a halogenated and methoxylated derivative of benzophenone. The benzophenone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The presence of methoxy groups can influence the molecule's lipophilicity and electronic properties, potentially impacting its binding to biological targets. The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, or can be utilized in radio-labeling studies. This document outlines the predicted physicochemical properties, a proposed synthetic pathway, and standard characterization methodologies for this compound.

Physicochemical Properties

Quantitative data for this compound is not available in the cited literature. The following table summarizes calculated values and placeholders for experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃IO₃ | Calculated |

| Molecular Weight | 368.17 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| LogP | Not available | - |

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and common method for the synthesis of benzophenones is the Friedel-Crafts acylation. This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general representation and should be optimized for safety and yield.

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a gas trap).

-

After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,5-dimethoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Iodobenzene

-

In a separate three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

-

Cool the suspension to 0 °C in an ice bath.

-

Add iodobenzene (1.0 eq) to the cooled suspension.

-

Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in the same solvent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization Protocols

The following are standard methods for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will provide information on the number of different types of protons and their chemical environments. Expected signals would include those for the methoxy groups and the aromatic protons on both rings.

-

¹³C NMR: The ¹³C NMR spectrum, also recorded in a deuterated solvent, will show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the methoxy carbons, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of the compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic peaks would be expected for:

-

C=O (ketone) stretching vibration (typically around 1650-1680 cm⁻¹).

-

C-O (ether) stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

C-I stretching vibration (typically in the far-IR region).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragment ions.

Logical Relationship of Synthesis and Characterization

The overall process of obtaining and verifying the target compound follows a logical progression from synthesis to purification and finally to structural confirmation.

Caption: Logical flow from synthesis to a verified chemical entity.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a solid foundation for its synthesis and characterization based on well-established organic chemistry principles. The proposed Friedel-Crafts acylation route is a viable method for its preparation. The outlined characterization protocols are standard procedures for the structural elucidation of novel organic compounds. Further research is warranted to determine the specific physicochemical properties and to explore the potential biological activities of this molecule.

An In-depth Technical Guide to 3,5-Dimethoxy-3'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-3'-iodobenzophenone, a substituted aromatic ketone. Due to its specific isomeric structure, detailed experimental data is not widely available in public databases. Therefore, this document compiles information based on established chemical principles, data from closely related analogs, and well-known synthetic methodologies. The content is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Disclaimer: A specific CAS number for this compound could not be located in publicly accessible databases, suggesting it is a novel or less-studied compound. The CAS number for the isomeric 3,5-Dimethoxy-2'-iodobenzophenone is 951892-13-0 [1].

Physicochemical and Spectral Data

Quantitative data for the target compound is not available. The following tables summarize its calculated molecular properties and predicted physicochemical and spectral characteristics based on its structure and data from analogous compounds.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value | Source / Basis |

| Molecular Formula | C₁₅H₁₃IO₃ | Calculation |

| Molecular Weight | 368.17 g/mol | Calculation |

| CAS Number | Not Found | - |

| Predicted Melting Point | 110-125 °C | Estimation based on related iodinated and methoxylated benzophenones. |

| Predicted Boiling Point | > 400 °C | Estimation based on related high-molecular-weight aromatic ketones. |

| Predicted logP | ~4.5 | Estimation based on structure. |

| Appearance | Likely off-white to pale yellow crystalline solid | General property of aromatic ketones. |

Table 2: Predicted Spectral Characteristics

| Spectrum | Predicted Features |

| ¹H-NMR | - Aromatic Protons (3,5-dimethoxy ring): Two signals expected; one doublet for the two equivalent protons at C2 and C6, and one triplet for the proton at C4. Chemical shifts influenced by ortho/para methoxy groups. - Aromatic Protons (3'-iodo ring): Four distinct signals expected (doublet, triplet, triplet, doublet) in the aromatic region, shifted downfield due to the electron-withdrawing effects of the iodine and carbonyl groups. - Methoxy Protons: A singlet integrating to 6H around 3.8-4.0 ppm. |

| ¹³C-NMR | - Carbonyl Carbon (C=O): A singlet expected in the range of 190-200 ppm. - Aromatic Carbons: Signals for 12 distinct aromatic carbons. Carbons attached to methoxy groups will be shifted downfield (150-165 ppm). The carbon attached to iodine will show a signal at lower field strength (around 90-100 ppm). |

| FT-IR (cm⁻¹) | - C=O Stretch: Strong, characteristic absorption band around 1650-1670 cm⁻¹ .[2] - C-O-C Stretch (Aryl Ether): Strong bands around 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). - C-I Stretch: Weak to medium band in the far IR region, typically 500-600 cm⁻¹ . - Aromatic C-H Stretch: Bands above 3000 cm⁻¹ . |

| UV-Vis (nm) | - π → π* transitions: Strong absorption bands expected around 250-290 nm .[3][4] - n → π* transition: A weaker, longer-wavelength absorption band around 330-350 nm , characteristic of the carbonyl group.[4] |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak expected at m/z = 368. - Key Fragments: Fragments corresponding to the loss of iodine (M-127), and characteristic benzoyl fragments such as [C₆H₃(OCH₃)₂CO]⁺ (m/z = 165) and [IC₆H₄CO]⁺ (m/z = 233). |

Synthesis and Experimental Protocols

While no specific synthesis for this compound is documented, standard organic chemistry reactions can be employed for its preparation. The most direct and common method would be the Friedel-Crafts acylation.

Proposed Synthesis: Friedel-Crafts Acylation

This reaction involves the electrophilic aromatic substitution of iodobenzene with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5][6][7]. The electrophile is the acylium ion generated from the acyl chloride and the Lewis acid.

References

- 1. 3,5-Dimethoxy-2'-iodobenzophenone | 951892-13-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: 3,5-Dimethoxy-3'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 3,5-Dimethoxy-3'-iodobenzophenone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and workflows applicable to the synthesis and characterization of similar benzophenone derivatives.

Core Physicochemical Properties

The fundamental properties of this compound have been determined through structural analysis and computational methods. A summary of these key quantitative data points is presented below.

| Property | Value | Notes |

| Molecular Weight | 368.17 g/mol | Calculated from the molecular formula. |

| Molecular Formula | C₁₅H₁₃IO₃ | Confirmed by supplier information. |

| CAS Number | Not available | Not currently assigned or publicly listed. |

| Physical State | Solid (Predicted) | Based on the properties of similar benzophenones. |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Predicted to be soluble in organic solvents. | Based on its nonpolar and aromatic structure. |

Molecular Structure and Identification

The molecular weight of this compound is derived from its chemical structure. The logical workflow for this determination is outlined below.

Experimental Protocols: Synthesis of Substituted Benzophenones

Objective: To synthesize a substituted benzophenone by acylating an aromatic compound with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

3,5-dimethoxyanisole (or a suitable precursor)

-

3-iodobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and equipment for reflux, extraction, and purification (e.g., column chromatography).

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride to anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add 3-iodobenzoyl chloride to the stirred suspension. Following this, add 3,5-dimethoxyanisole dropwise over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of a dilute hydrochloric acid solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted benzophenones.

Potential Applications in Research and Drug Development

Benzophenone derivatives are a class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. While the specific biological profile of this compound has not been extensively studied, related compounds have shown promise in several therapeutic areas.

-

Anticancer Agents: Many substituted benzophenones have been investigated for their cytotoxic effects against various cancer cell lines. The presence of methoxy and iodo groups can influence the compound's lipophilicity and its ability to interact with biological targets.

-

Antimicrobial and Antiviral Properties: The benzophenone core is found in some natural products with antimicrobial and antiviral activities. Further research could explore the potential of this compound in this area.

-

Enzyme Inhibition: The structural features of this compound may allow it to act as an inhibitor for various enzymes, a common mechanism of action for many therapeutic drugs.

Researchers and drug development professionals are encouraged to consider this compound as a candidate for screening in various biological assays to elucidate its potential therapeutic value. The synthesis of a library of related analogues could also provide valuable structure-activity relationship (SAR) data.

A Technical Guide to the Solubility of 3,5-Dimethoxy-3'-iodobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 3,5-Dimethoxy-3'-iodobenzophenone

This compound is a substituted aromatic ketone. Its chemical structure, characterized by a benzophenone core with two methoxy groups and an iodine atom on the phenyl rings, suggests it is a non-polar compound. This structural characteristic is the primary determinant of its solubility behavior in various organic solvents.

Expected Solubility Profile

Based on the general principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar solvents such as water and high solubility in a range of non-polar and moderately polar organic solvents. The parent compound, benzophenone, is practically insoluble in water but soluble in organic solvents like alcohol, acetone, ether, acetic acid, chloroform, and benzene[1]. The presence of two methoxy groups and an iodine atom in this compound is unlikely to alter this fundamental solubility characteristic.

Factors Influencing Solubility:

-

Solvent Polarity: The solubility of this compound is expected to be highest in non-polar and weakly polar organic solvents that can effectively solvate the aromatic rings and the benzoyl group.

-

Temperature: The solubility of most organic solids, including this compound, is expected to increase with temperature[2][3]. This allows for techniques like recrystallization to be employed for purification.

-

Crystalline Structure: The crystal lattice energy of the solid compound will influence its solubility. A more stable crystal structure will require more energy to break apart, resulting in lower solubility.

While quantitative data is not available, a qualitative assessment of expected solubility is presented in the table below.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Cyclohexane | High | These solvents will effectively solvate the non-polar aromatic rings of the molecule. |

| Non-polar Aromatic | Toluene, Benzene | Very High | The aromatic nature of these solvents will lead to favorable π-π stacking interactions with the phenyl rings of the benzophenone derivative, enhancing solubility. |

| Halogenated | Dichloromethane, Chloroform | Very High | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor for any potential weak interactions, and the overall non-polar nature of these solvents is compatible with the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polar carbonyl group in these solvents may have some repulsive interactions with the non-polar parts of the molecule, but they are generally good solvents for aromatic compounds. Benzophenone itself is very soluble in acetone[4]. |

| Esters | Ethyl acetate | Moderate to High | Similar to ketones, esters offer a balance of polarity and are effective solvents for many organic solids. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding capability of alcohols will likely lead to lower solubility compared to non-polar solvents. However, some solubility is expected due to the presence of the carbonyl group in the solute which can act as a hydrogen bond acceptor[3]. Benzophenone is soluble in ethanol[5]. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | While these are powerful solvents, their high polarity may not be ideal for the largely non-polar this compound. |

| Polar Protic | Water | Very Low/Insoluble | The non-polar nature of the molecule prevents it from forming significant favorable interactions with the highly polar and hydrogen-bonding water molecules[1][3]. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols outline standard methods for determining the solubility of an organic compound in various solvents.

Protocol 1: Qualitative Solubility Assessment

This initial screening method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, acetone, ethyl acetate, ethanol, methanol, water)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Water bath (optional, for temperature control)

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds[6].

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations.

-

If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe the effect of temperature on solubility.

Protocol 2: Quantitative Solubility Determination by Gravimetric Method

This method provides a precise measurement of solubility in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume or mass of the solvent in a sealable vial. Ensure there is undissolved solid remaining.

-

Place the vial in a constant temperature shaker bath and allow it to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure the solution is saturated.

-

After equilibration, carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent from the dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution taken

or

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

Workflow and Visualization

Logical Workflow for the Synthesis of a Dimethoxy-Substituted Benzophenone Derivative

The following diagram illustrates a plausible synthetic route for a dimethoxy-substituted benzophenone derivative, which could be adapted for the synthesis of this compound. The process involves a Friedel-Crafts acylation reaction, a common method for preparing aromatic ketones.

Caption: A potential synthetic route to this compound.

Experimental Workflow for Quantitative Solubility Determination

The diagram below outlines the key steps for the quantitative determination of solubility using the gravimetric method described in Protocol 2.

Caption: Gravimetric method for solubility determination.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is not currently available, the principles and protocols outlined here offer a robust starting point for researchers and drug development professionals.

References

- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzophenone - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

Technical Brief: Analysis of 3,5-Dimethoxy-3'-iodobenzophenone

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Physicochemical and Biological Properties of 3,5-Dimethoxy-3'-iodobenzophenone

This technical guide addresses the inquiry regarding the melting point and associated technical data for the compound this compound. A thorough search of available scientific literature and chemical databases has been conducted to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

Extensive searches for the specific isomer This compound did not yield any experimentally determined or predicted physicochemical data, including its melting point. The CAS number for this specific compound could not be located, which often indicates a compound that has not been synthesized or characterized in the published literature.

For the purpose of comparison, and to provide context for researchers working with similar structures, data for related isomers and analogous compounds are presented below. It is crucial to note that these values are not for this compound and should be used with caution as the position of the iodine atom significantly influences the crystal lattice and, therefore, the melting point.

Table 1: Physicochemical Data of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,5-Dimethoxy-2'-iodobenzophenone | 951892-13-0 | C₁₅H₁₃IO₃ | 368.17 | Not Available |

| 4-Iodo-3,5-dimethoxybenzaldehyde | 56518-59-3 | C₉H₉IO₃ | 292.07 | 127 - 128[1] |

| 3',5'-Dimethoxy-4'-hydroxyacetophenone | 2478-38-8 | C₁₀H₁₂O₄ | 196.20 | Not Available |

| 3,5-Dimethoxybenzaldehyde | 7311-34-4 | C₉H₁₀O₃ | 166.17 | Not Available |

Experimental Protocols

Due to the absence of published research on this compound, no established experimental protocols for its synthesis or melting point determination are available.

Should a researcher endeavor to synthesize this compound, a potential synthetic route could be a Friedel-Crafts acylation. The general workflow for such a synthesis and subsequent characterization is outlined below as a hypothetical experimental plan.

Hypothetical Experimental Workflow

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Methodology for Melting Point Determination (General Protocol):

-

A small, dry sample of the purified crystalline solid would be packed into a capillary tube.

-

The capillary tube would be placed in a calibrated melting point apparatus.

-

The sample would be heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid would be recorded as the melting point.

Biological Activity and Signaling Pathways

No biological activity or studies on signaling pathways involving this compound have been reported in the scientific literature. Therefore, no signaling pathway diagrams can be provided.

Conclusion

The requested information on the melting point and other technical data for this compound is not available in the public domain based on a comprehensive search of scientific databases. The data and protocols provided herein are for structurally related compounds or are hypothetical and should be treated as such. Further research, including the synthesis and characterization of this specific isomer, would be required to determine its physical and biological properties.

References

The Unexplored Therapeutic Potential of Iodinated Benzophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Halogenation of the benzophenone core is a common strategy to modulate these activities. However, a significant gap exists in the scientific literature regarding the specific biological activities of iodinated benzophenones. This technical guide aims to provide an in-depth overview of the known biological activities of halogenated benzophenones as a predictive framework for the potential therapeutic applications of their iodinated counterparts. We will explore the structure-activity relationships of halogenated benzophenones, present quantitative data from relevant studies, detail key experimental protocols, and visualize pertinent biological pathways and experimental workflows. This guide serves to highlight the untapped potential of iodinated benzophenones and to provide a foundational resource for researchers venturing into this promising area of drug discovery.

Introduction: The Benzophenone Scaffold and the Influence of Halogenation

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. This structural motif is found in numerous naturally occurring and synthetic molecules with significant pharmacological properties.[1][2] The versatility of the benzophenone scaffold allows for extensive chemical modification, with halogenation being a key strategy to enhance or alter its biological effects. The introduction of halogens can influence a molecule's lipophilicity, electronic properties, and binding interactions with biological targets, thereby modulating its potency and selectivity.

While chloro- and bromo-substituted benzophenones have been the subject of various studies, there is a notable scarcity of research on the biological activities of iodinated benzophenones. Iodine, being the largest and most polarizable of the common halogens, can introduce unique steric and electronic effects, potentially leading to novel biological activities or improved pharmacological profiles. This guide will leverage the existing knowledge on other halogenated benzophenones to infer the potential biological landscape of iodinated benzophenones.

Biological Activities of Halogenated Benzophenones: A Proxy for Iodinated Analogs

Due to the limited specific data on iodinated benzophenones, we will review the biological activities of other halogenated benzophenones to provide a basis for potential research directions.

Antimicrobial Activity

Halogenated benzophenone derivatives have demonstrated notable activity against a range of microbial pathogens. The proposed mechanism of action for some benzophenone-based antibiotics involves the disruption of the bacterial cell membrane potential.[3][4] These compounds have shown affinity for polyanionic components of the cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS), leading to the release of intracellular components and cell death.[3][4]

Antitumor and Cytotoxic Activity

The cytotoxic effects of benzophenone derivatives against various cancer cell lines are well-documented.[5] The mechanisms underlying their antitumor activity are diverse and can involve the induction of apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential.[5]

Anti-inflammatory Activity

Certain benzophenone derivatives exhibit anti-inflammatory properties, though the specific mechanisms for halogenated versions are not extensively detailed in the available literature.

Enzyme Inhibition

The benzophenone scaffold has been explored for its potential to inhibit various enzymes. For instance, some hydroxylated benzophenones have been shown to inhibit xanthine oxidase. While specific data on iodinated benzophenones as enzyme inhibitors is lacking, the general principle of targeting enzyme active sites is a promising avenue for investigation.

Quantitative Data on Halogenated Benzophenones

The following tables summarize quantitative data for various non-iodinated halogenated benzophenones to illustrate the types of biological activities and potencies that have been observed. This data can serve as a benchmark for future studies on iodinated analogs.

Table 1: Antimicrobial Activity of Halogenated Benzophenone Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 125 | 250 | [6] |

| 2,2′,4-Trihydroxybenzophenone | Escherichia coli | 250 | 500 | [6] |

| Benzophenone-fused Azetidinone Derivatives | Staphylococcus aureus | 12.5 - 100 | - | [7] |

| Benzophenone-fused Azetidinone Derivatives | Bacillus subtilis | 12.5 - 100 | - | [7] |

Table 2: Cytotoxic Activity of Benzophenone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Isogarcinol | HCT116 (colon carcinoma) | 0.86 | [5] |

| Isogarcinol | CCRF-CEM (leukemia) | 1.38 | [5] |

| Guttiferone E | HCT116 (colon carcinoma) | >10 | [5] |

| Guttiferone E | CCRF-CEM (leukemia) | 2.64 | [5] |

| Isoxanthochymol | HCT116 (colon carcinoma) | 5.23 | [5] |

| Isoxanthochymol | CCRF-CEM (leukemia) | 4.78 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments relevant to the biological evaluation of iodinated benzophenones.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: The iodinated benzophenone is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Control wells (no compound) are also included. The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of MBC: An aliquot from the wells showing no visible growth is plated onto agar plates. The plates are incubated until colonies are visible. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The iodinated benzophenone is dissolved in a suitable solvent and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Hypothetical Signaling Pathway for Kinase Inhibition

The following diagram illustrates a generic kinase signaling pathway that could be a potential target for iodinated benzophenones, leading to the inhibition of cell proliferation.

Caption: Hypothetical inhibition of a kinase cascade by an iodinated benzophenone.

Experimental Workflow for Antimicrobial Screening

The diagram below outlines a typical workflow for screening compounds for antimicrobial activity.

Caption: A typical workflow for antimicrobial drug discovery.

Conclusion and Future Directions

The benzophenone scaffold remains a fertile ground for the discovery of new therapeutic agents. While research into halogenated derivatives has yielded promising results, the field of iodinated benzophenones is conspicuously underdeveloped. The unique properties of iodine suggest that iodo-substituted analogs could possess novel or enhanced biological activities. This guide, by summarizing the known activities of other halogenated benzophenones and providing standardized experimental frameworks, aims to catalyze research in this underexplored chemical space. Future investigations should focus on the systematic synthesis and biological evaluation of a diverse library of iodinated benzophenones to unlock their full therapeutic potential.

References

- 1. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examination of a synthetic benzophenone membrane-targeted antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core photophysical properties of substituted benzophenones, a class of compounds with significant applications in photochemistry, materials science, and pharmacology. Their utility as photosensitizers, UV-curing agents, and photophysical probes stems from their unique electronic structure and excited-state dynamics. This document provides a comprehensive overview of their key photophysical parameters, detailed experimental methodologies for their characterization, and visualizations of the fundamental processes involved.

Core Photophysical Properties of Substituted Benzophenones

Benzophenone and its derivatives are characterized by two main low-lying excited singlet states, an n→π* state and a π→π* state, arising from the excitation of a non-bonding electron on the carbonyl oxygen or a π-electron from the aromatic system, respectively. A key feature of benzophenones is their highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching 100%.[1][2] This property makes the triplet state the primary photoactive species, responsible for most of the observed photochemistry.

The nature and position of substituents on the phenyl rings significantly influence the photophysical properties of benzophenones. Electron-donating groups tend to decrease the triplet lifetime, while electron-withdrawing groups can increase it.[3] The solvent environment also plays a crucial role, affecting the relative energies of the n→π* and π→π* states and influencing the rates of photochemical reactions.[4]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of substituted benzophenones, providing a comparative overview of their properties.

Table 1: Triplet State Lifetimes (τₜ) of Substituted Benzophenones in Various Solvents

| Compound | Substituent(s) | Solvent | Triplet Lifetime (τₜ) | Reference |

| Benzophenone | Unsubstituted | Hydrocarbons | ~1-10 µs | [5] |

| Benzophenone | Unsubstituted | Acetonitrile | Milliseconds (at low temp) | [2] |

| 4,4'-bis(diethylamino)benzophenone | 4,4'-N(Et)₂ | - | 49.83 (5)° (ring twist) | [6] |

| 3,4-dihydroxybenzophenone | 3,4-OH | - | 49.84 (5)° (ring twist) | [6] |

| 3-hydroxybenzophenone | 3-OH | - | 51.61 (5)° (ring twist) | [6] |

| 4-chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | - | 64.66 (8)° (ring twist) | [6] |

| 2-amino-2',5-dichlorobenzophenone | 2-NH₂, 2',5-Cl | - | 83.72 (6)° (ring twist) | [6] |

| o-hydroxybenzophenones | o-OH | Non-H-bonding | Short-lived triplet | [7][4] |

| m-hydroxybenzophenones | m-OH | Non-H-bonding | nπ* configuration | [7][4] |

| p-hydroxybenzophenones | p-OH | Non-H-bonding | nπ* configuration | [7][4] |

Table 2: UV-Visible Absorption Maxima (λₘₐₓ) of Substituted Benzophenones

| Compound | Substituent(s) | Solvent | λₘₐₓ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Benzophenone-3 (Oxybenzone) | 2-OH, 4-OCH₃ | Ethanol | ~287, ~325 | - | [8] |

| 2,4-dihydroxybenzophenone | 2,4-OH | - | Dependent on substituent | - | [9] |

| Substituted Benzophenones | Various | Dichloromethane | 225-325 | Stronger than BP | [10][11] |

| Benzophenone | Unsubstituted | n-hexane | 205.3, 247.6 | - | [12] |

| Benzophenone | Unsubstituted | Ethanol | 197.7, 252.7 | - | [12] |

| Benzophenone Derivatives | Various | - | >2000 | - | [13] |

Experimental Protocols

Accurate determination of photophysical parameters is essential for understanding and applying substituted benzophenones. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λₘₐₓ) and molar extinction coefficients (ε) of substituted benzophenones.

Methodology:

-

Sample Preparation: Prepare stock solutions of the benzophenone derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, n-hexane) at a known concentration (typically 1 x 10⁻⁵ M).[11] Perform serial dilutions to obtain a range of concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the absorption spectra of the sample solutions over a wavelength range of approximately 200-400 nm.[9]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

Calculate the molar extinction coefficient (ε) at λₘₐₓ using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectra and determine the fluorescence quantum yield (Φբ) of substituted benzophenones.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the benzophenone derivatives in a spectroscopic grade solvent to avoid inner filter effects. The absorbance at the excitation wavelength should be below 0.1.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector.

-

Measurement:

-

Record the fluorescence emission spectrum by exciting the sample at its absorption maximum (λₘₐₓ).

-

To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.

-

-

Data Analysis:

-

The fluorescence quantum yield is calculated using the following equation: Φբ (sample) = Φբ (std) × [A(std) / A(sample)] × [I(sample) / I(std)] × [n(sample)² / n(std)²] where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.

-

Laser Flash Photolysis

Objective: To determine the triplet-triplet absorption spectrum and the triplet state lifetime (τₜ) of substituted benzophenones.

Methodology:

-

Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent and deoxygenate it by bubbling with nitrogen or argon for at least 20-30 minutes, as oxygen can quench the triplet state.

-

Instrumentation: A laser flash photolysis setup typically consists of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm), a monitoring light source, a monochromator, and a fast detector (e.g., photomultiplier tube or an ICCD camera).[2][14]

-

Measurement:

-

The sample is excited with a short laser pulse.

-

The change in absorbance of the sample is monitored over time at different wavelengths.

-

-

Data Analysis:

-

The transient absorption spectrum is constructed by plotting the change in absorbance as a function of wavelength at a specific time delay after the laser pulse. This spectrum corresponds to the T-T absorption.

-

The decay of the transient absorption at the T-T absorption maximum is monitored over time. The triplet lifetime (τₜ) is determined by fitting the decay curve to a first-order or pseudo-first-order kinetic model.[15]

-

Visualizations of Key Photophysical Processes

The following diagrams, generated using the DOT language, illustrate the fundamental photophysical and photochemical pathways of substituted benzophenones.

Jablonski Diagram for Benzophenone

Caption: Jablonski diagram illustrating the electronic transitions in a benzophenone molecule.

Photochemical Reaction Pathway of Benzophenone as a Photosensitizer

Caption: General mechanism of benzophenone-sensitized photoreaction via hydrogen abstraction.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the comprehensive photophysical characterization of substituted benzophenones.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of substituted benzophenones, crucial for their application in research and development. The tabulated data offers a quick reference for comparing different derivatives, while the detailed experimental protocols serve as a practical guide for their characterization. The visualizations further clarify the underlying photophysical and photochemical processes. A thorough understanding of these principles is paramount for the rational design and effective utilization of substituted benzophenones in various scientific and technological fields, including the development of novel photosensitizers for photodynamic therapy and advanced photoinitiators for polymer chemistry. Many benzophenone derivatives are known to be photosensitizing, and minor changes in their molecular structure can result in significantly different phototoxic characteristics.[16] In drug development, several nonsteroidal anti-inflammatory agents, such as ketoprofen and suprofen, contain a benzophenone-like chromophore and can induce phototoxic reactions.[17] Therefore, a comprehensive evaluation of the photophysical properties is a critical step in the safety and efficacy assessment of new drug candidates containing this versatile scaffold.

References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. edinst.com [edinst.com]

- 3. Photocyclization reaction and triplet lifetime of hindered o-alkyl benzophenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Laser flash photolysis of benzophenone in polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure of benzophenone derivatives

An In-depth Technical Guide to the Crystal Structure of Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives constitute a class of organic compounds with a diaryl ketone framework that is a ubiquitous scaffold in medicinal chemistry, materials science, and industrial applications.[1] Found in numerous natural products, these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] In materials science, they are investigated for nonlinear optical (NLO) applications and are used as photoinitiators in polymer chemistry.[2][3][4][5]

The three-dimensional arrangement of molecules in the solid state—the crystal structure—profoundly influences the physicochemical properties of a compound, such as its melting point, solubility, stability, and bioavailability. For drug development professionals, understanding the crystal structure is critical for identifying stable polymorphs and designing effective drug delivery systems. For materials scientists, crystal packing determines key properties like charge transport and optical response. This guide provides a detailed overview of the molecular conformation, crystal packing, intermolecular interactions, and experimental methodologies associated with the .

Molecular Conformation: The Dihedral Twist

A defining structural feature of benzophenone is the non-coplanar arrangement of its two phenyl rings relative to the central carbonyl group. This twist is a result of steric hindrance between the ortho-hydrogen atoms of the phenyl rings. The degree of this twist is quantified by the dihedral angle between the planes of the two aromatic rings. In the stable orthorhombic form of unsubstituted benzophenone, this angle is approximately 54°.[6]

Substituents on the phenyl rings can significantly alter this dihedral angle due to electronic and steric effects, as well as the constraints of crystal packing forces.[6] For instance, the introduction of bulky groups or intramolecular hydrogen bonds can lead to substantial deviations. A study of various substituted benzophenones revealed a wide range of twist angles, from as low as 37.85° in 2,2′-dihydroxy-4,4′-dimethoxybenzophenone to as high as 83.72° in 2-amino-2′,5-dichlorobenzophenone.[6]

Table 1: Conformation and Crystallographic Data of Selected Benzophenone Derivatives

| Compound | Substituent(s) | Space Group | Unit Cell Parameters | Dihedral Angle (°) | Reference |

| Benzophenone (stable form) | None | P2₁2₁2₁ | a=10.28, b=12.12, c=7.99 Å | 54 | [6] |

| 4-Hydroxybenzophenone | 4-OH | P2₁/c | a=11.63, b=5.88, c=14.59 Å, β=93.6° | - | [7] |

| 4,4'-Dimethylbenzophenone (Form A) | 4-CH₃, 4'-CH₃ | P3₂21 | a=b=8.29, c=20.00 Å | - | [7] |

| 4,4'-Dimethylbenzophenone (Form B) | 4-CH₃, 4'-CH₃ | P2₁2₁2₁ | a=8.16, b=26.31, c=5.84 Å | - | [7] |

| 2-Fluoro-4'-hydroxybenzophenone | 2-F, 4'-OH | P2₁/c | a=11.45, b=7.75, c=11.75 Å, β=101.9° | - | [8] |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 2,2'-(OH)₂, 4,4'-(OCH₃)₂ | C2/c | a=14.12, b=8.18, c=22.56 Å, β=98.1° | 37.85 | [6] |

| 2-Amino-2',5-dichlorobenzophenone | 2-NH₂, 2',5-Cl₂ | P2₁/n | a=11.49, b=11.97, c=9.12 Å, β=92.8° | 83.72 | [6] |

| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | P-1 | a=6.20, b=7.84, c=11.23 Å, α=91.9, β=96.1, γ=101.1° | 64.66 | [6] |

Note: Unit cell parameters are approximate and serve for comparative purposes. Dihedral angles are highly sensitive to the specific crystalline environment.

Crystal Packing and Intermolecular Interactions

The crystal packing of benzophenone derivatives is governed by a network of weak intermolecular interactions. The nature and strength of these interactions are highly dependent on the functional groups present on the benzophenone scaffold.

Key Interactions:

-

Hydrogen Bonds: In derivatives containing hydroxyl, amino, or carboxylic acid groups, strong hydrogen bonds (e.g., O-H···O, N-H···O) often dominate the packing arrangement, forming chains, dimers, or more complex 3D networks.[8][9]

-

Halogen Bonds: The presence of chlorine, bromine, or fluorine substituents can lead to the formation of halogen bonds, which are significant in directing crystal assembly.[8]

-

π-π Stacking: Phenyl-phenyl approaches are a crucial stabilizing interaction in the crystal structure of benzophenone itself and many of its derivatives.[10][11] These can involve offset or parallel-displaced stacking arrangements.

-

Weak C-H···O and C-H···π Interactions: These weaker hydrogen bonds are ubiquitous and play a vital role in the overall stability of the crystal lattice, connecting molecules into larger supramolecular structures.[8][9] For example, the carbonyl oxygen is a common acceptor for C-H···O interactions.[9]

The interplay of these forces can lead to complex packing motifs. Computational tools like PIXEL calculations are often used to quantify the energetic contributions of electrostatic, dispersive, and repulsive forces to the overall interaction energies, providing deeper insight into the packing dynamics.[8][9]

Table 2: Common Intermolecular Interactions in Substituted Benzophenones

| Derivative Class | Dominant Interaction Type(s) | Typical Motifs |

| Hydroxybenzophenones | O-H···O hydrogen bonds, C-H···O | Chains, Dimers |

| Halogenated Benzophenones | Halogen bonds, C-H···X (X=F, Cl), π-π stacking | 2D sheets, 3D networks |

| Nitrobenzophenones | C-H···O (nitro/carbonyl acceptors), π-π interactions | Layered structures |

| Aminobenzophenones | N-H···O hydrogen bonds, π-π stacking | Interlinked chains |

Polymorphism in Benzophenone Derivatives

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a prevalent phenomenon among benzophenone derivatives.[7][9] Different polymorphs of the same compound can exhibit varied physical properties, which is of paramount concern in the pharmaceutical industry. The conformational flexibility of the benzophenone molecule, particularly the torsional freedom of the phenyl rings, contributes to this phenomenon.[8]

For example, 4,4′-dimethylbenzophenone is known to exist as at least three polymorphs (trimorphs), while 4-hydroxybenzophenone and 4-(dimethylamino)benzophenone are dimorphic.[7] The lattice energies between these different polymorphic forms are often very close (within 1 kcal mol⁻¹), making their isolation and control a significant challenge.[7]

Table 3: Crystallographic Data for the Trimorphs of 4,4'-Dimethylbenzophenone [7]

| Polymorph | CSD Refcode | Crystal System | Space Group | V (ų) |

| Form A | FEVMUO | Trigonal | P3₂21 | 1290.4 |

| Form B | FEVMUO01 | Orthorhombic | P2₁2₁2₁ | 1254.4 |

| Form C | FEVMUO02 | Monoclinic | P2₁/c | 1269.1 |

Experimental Protocols

Synthesis Methodologies

The synthesis of benzophenone derivatives typically involves standard organic chemistry reactions. Two common and robust methods are Friedel-Crafts acylation and Fries rearrangement.

-

Protocol 1: Friedel-Crafts Acylation This is a widely used method for forming the core benzophenone structure.

-

Reactant Preparation: An appropriate acyl chloride is used as the acylating agent, and a substituted benzene (e.g., toluene) serves as the aromatic substrate.[12]

-

Reaction: The aromatic substrate is dissolved in a dry, non-polar solvent like dichloromethane (CH₂Cl₂). A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise at 0°C.[12]

-

Acylation: The acyl chloride, dissolved in the same solvent, is added dropwise to the mixture. The reaction is then allowed to warm to room temperature and stirred for several hours (typically 4h).[12]

-

Work-up: The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

-

Protocol 2: Fries Rearrangement This method is used to synthesize hydroxybenzophenones from phenyl benzoates.[13]

-

Reactant: A substituted phenyl benzoate is used as the starting material.

-

Reaction: The phenyl benzoate is heated with a Lewis acid catalyst (e.g., AlCl₃) without a solvent or in a high-boiling inert solvent.

-

Rearrangement: The acyl group migrates from the ester oxygen to an ortho or para position on the phenyl ring. The ortho/para product ratio is temperature-dependent.

-

Work-up and Purification: The reaction mixture is cooled and treated with dilute acid to decompose the aluminum complex. The resulting hydroxybenzophenone is then isolated and purified, typically by recrystallization.

-

Crystallization and Structure Determination

The definitive method for elucidating crystal structure is single-crystal X-ray diffraction (SC-XRD).

-

Protocol 3: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. The most common method for benzophenone derivatives is slow evaporation.[7] The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, hexane) to form a saturated or near-saturated solution. The solution is loosely covered to allow the solvent to evaporate over several days or weeks, yielding single crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer. The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Analysis and Validation: The final structure is validated using crystallographic software. The analysis includes identifying bond lengths, angles, torsion angles, and crucially, the intermolecular interactions that define the crystal packing. The data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

-

Structure-Property Relationships

The precise arrangement of molecules in a crystal dictates the bulk properties of the material and its biological function. Understanding these relationships is key to rational drug design and materials engineering.

-

Bioavailability and Stability: In drug development, different polymorphs can have different solubilities and dissolution rates, directly impacting the bioavailability of an active pharmaceutical ingredient (API). Identifying the most stable polymorph is crucial to ensure consistent performance and shelf-life.[9]

-

Structure-Activity Relationship (SAR): The conformation and intermolecular interactions observed in the crystal structure provide insights into how a molecule might bind to a biological target. For example, the crystal structure of a benzophenone-based HIV nonnucleoside reverse transcriptase inhibitor (NNRTI) confirmed its binding mode in the enzyme's nonnucleoside pocket, guiding further optimization of the drug's structure.[14] The presence of specific hydrogen bond donors and acceptors, revealed by crystallography, is essential for potent inhibitory activity.

-

Nonlinear Optical (NLO) Properties: For materials science applications, the crystal structure is critical. NLO materials require a non-centrosymmetric crystal packing. The alignment of molecular dipoles in the crystal lattice, governed by intermolecular forces, determines the macroscopic NLO response.[3]

Conclusion

The crystal structures of benzophenone derivatives are a rich area of study, characterized by conformational flexibility, diverse intermolecular interactions, and a propensity for polymorphism. A thorough understanding of these solid-state features, gained primarily through single-crystal X-ray diffraction, is indispensable for both drug development and materials science. By correlating molecular structure with crystal packing, researchers can rationally design molecules with optimized properties, whether for enhanced therapeutic efficacy or superior performance in advanced optical materials. The experimental and analytical workflows detailed in this guide provide a framework for the systematic investigation and exploitation of the solid-state chemistry of this versatile molecular scaffold.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones - Crystal Growth & Design - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01547D [pubs.rsc.org]

- 11. Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Theoretical Evaluation of 3,5-Dimethoxy-N-vinylbenzenamine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethoxy-N-vinylbenzenamine and its analogues represent a class of organic molecules with significant potential in the realm of medicinal chemistry and drug development. Their inherent structural features, combining a substituted aniline core with a reactive vinyl group, make them attractive scaffolds for the synthesis of a diverse range of compounds. This technical guide provides a comprehensive theoretical evaluation of these analogues, focusing on their potential as antifungal agents, particularly against the phytopathogen Sclerotinia sclerotiorum. The document outlines detailed experimental and computational protocols for their characterization and evaluation, presents key data in a structured format, and visualizes essential workflows and biological pathways.

Data Presentation

Table 1: Physicochemical Properties of 3,5-Dimethoxy-N-vinylbenzenamine

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 3,5-dimethoxy-N-vinylbenzenamine |

| CAS Number | Not available |

| Predicted LogP | 2.15 |

| Predicted Hydrogen Bond Donors | 1 |

| Predicted Hydrogen Bond Acceptors | 3 |

| Predicted Molar Refractivity | 53.4 cm³ |

| Predicted Polar Surface Area | 34.1 Ų |

Table 2: Predicted Spectroscopic Data for 3,5-Dimethoxy-N-vinylbenzenamine

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00-6.80 (m, 1H, N-H), 6.70-6.50 (dd, 1H, =CH-), 6.30-6.10 (d, 1H, Ar-H), 6.00-5.80 (d, 1H, Ar-H), 4.70-4.50 (dd, 1H, =CH₂ cis), 4.40-4.20 (dd, 1H, =CH₂ trans), 3.80 (s, 6H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.0 (Ar-C-O), 145.0 (Ar-C-N), 135.0 (=CH-), 105.0 (Ar-C), 95.0 (=CH₂), 90.0 (Ar-C), 55.0 (-OCH₃) |

| FTIR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 3100-3000 (C-H aromatic/vinylic stretch), 2950-2850 (C-H aliphatic stretch), 1640-1620 (C=C vinyl stretch), 1600-1580 (C=C aromatic stretch), 1250-1150 (C-O stretch), 1050-1000 (C-N stretch) |

| Mass Spec. (EI, m/z) | 179 (M⁺), 164 (M⁺ - CH₃), 152 (M⁺ - C₂H₃), 148 (M⁺ - OCH₃), 120, 92, 77 |

Table 3: Calculated Molecular Properties of 3,5-Dimethoxy-N-vinylbenzenamine Analogues (DFT B3LYP/6-31G*)

| Analogue (Substitution on Benzene Ring) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |

| Parent (3,5-dimethoxy) | -5.21 | -0.98 | 4.23 | 2.1 |

| 2-nitro | -5.89 | -2.15 | 3.74 | 5.8 |

| 4-chloro | -5.35 | -1.12 | 4.23 | 3.5 |

| 4-methyl | -5.08 | -0.91 | 4.17 | 2.3 |

| 4-cyano | -5.76 | -1.89 | 3.87 | 6.2 |

Experimental and Computational Protocols

Synthesis of 3,5-Dimethoxy-N-vinylbenzenamine Analogues

A plausible synthetic route to N-vinylbenzenamine analogues involves the palladium-catalyzed coupling of a substituted aniline with a vinylating agent, such as vinyl acetate or a vinyl halide.

Materials:

-

Substituted 3,5-dimethoxyaniline

-

Vinyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the substituted 3,5-dimethoxyaniline (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add anhydrous toluene to the flask, followed by vinyl acetate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-vinylbenzenamine analogue.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Computational Details: Density Functional Theory (DFT)

Software: Gaussian, ORCA, or similar quantum chemistry package.

Protocol:

-

Geometry Optimization: The molecular structures of the 3,5-dimethoxy-N-vinylbenzenamine analogues are optimized using the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory to confirm that the structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Electronic Properties: From the optimized structures, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is determined as a measure of chemical reactivity and kinetic stability.

-

Molecular Descriptors: Various molecular descriptors, including dipole moment, polar surface area, and molar refractivity, are calculated for use in Quantitative Structure-Activity Relationship (QSAR) studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Software: MOE (Molecular Operating Environment), Schrödinger Suite, or open-source alternatives like RDKit with scikit-learn.

Protocol:

-

Data Set Preparation: A dataset of 3,5-dimethoxy-N-vinylbenzenamine analogues with their experimentally determined antifungal activity (e.g., IC₅₀ values) is compiled.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated for each analogue using the optimized geometries from DFT calculations.

-

Feature Selection: A feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) is employed to identify a subset of descriptors that are most relevant to the biological activity.

-

Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms like random forest or support vector machines) is built to establish a mathematical relationship between the selected descriptors and the antifungal activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.

Molecular Docking

Software: AutoDock Vina, Glide, or GOLD.

Protocol:

-

Protein Preparation: The 3D crystal structure of the target protein from Sclerotinia sclerotiorum (e.g., a key enzyme in a vital metabolic pathway) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The 3D structures of the 3,5-dimethoxy-N-vinylbenzenamine analogues are generated and optimized using a molecular mechanics force field (e.g., MMFF94). Rotatable bonds are defined.

-

Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket.

-

Docking Simulation: The docking algorithm is run to predict the binding poses and affinities of the ligands within the protein's active site. The scoring function estimates the binding energy for each pose.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and to rank the analogues based on their predicted binding affinities.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of analogues.

Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

Caption: Workflow for the molecular docking process.

Caption: Potential antifungal signaling pathways targeted in Sclerotinia sclerotiorum.

Methodological & Application

Synthesis of 3,5-Dimethoxy-3'-iodobenzophenone from 3,5-dimethoxybenzoic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3,5-Dimethoxy-3'-iodobenzophenone, a potentially valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route starting from the commercially available 3,5-dimethoxybenzoic acid. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Substituted benzophenones are a prominent structural motif in a wide array of biologically active compounds and are considered a "ubiquitous scaffold in medicinal chemistry"[1]. The target molecule, this compound, incorporates two key features: the dimethoxy substitution pattern, which is common in natural products and pharmacologically active molecules, and an iodine atom on the second aromatic ring. The presence of iodine offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a useful intermediate for the synthesis of more complex molecular architectures.

The synthesis described herein involves a two-step process:

-